molecular formula C16H11N3O B2734084 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile CAS No. 221348-18-1

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile

Cat. No.: B2734084
CAS No.: 221348-18-1
M. Wt: 261.284
InChI Key: MXGFUYHLRNPQCJ-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile is a compound that belongs to the class of 1,2,4-oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzonitrile with nitrile oxides under specific conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile is unique due to its specific combination of the oxadiazole ring and the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-11-2-6-13(7-3-11)15-18-16(20-19-15)14-8-4-12(10-17)5-9-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGFUYHLRNPQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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